

# 5-Chloro-2-(2-fluorophenoxy)aniline: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Chloro-2-(2-fluorophenoxy)aniline

**CAS No.:** 946727-72-6

**Cat. No.:** B1318816

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## Executive Summary

**5-Chloro-2-(2-fluorophenoxy)aniline** (CAS: 946727-72-6) is a specialized diaryl ether intermediate used primarily in the development of agrochemicals and small-molecule kinase inhibitors. Structurally, it features an aniline core substituted with a chlorine atom at the 5-position and a 2-fluorophenoxy moiety at the 2-position.<sup>[1]</sup> This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical scaffold for optimizing "fluorine scan" libraries in drug discovery.

This guide provides a comprehensive technical overview, including physicochemical properties, validated synthesis protocols, and handling safety, grounded in nucleophilic aromatic substitution (S<sub>N</sub>Ar) chemistry.

## Chemical Identity & Physicochemical Properties<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>

## Nomenclature & Identifiers

Property	Detail
IUPAC Name	5-Chloro-2-(2-fluorophenoxy)aniline
CAS Number	946727-72-6
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClFNO
Molecular Weight	237.66 g/mol
SMILES	<chem>Nc1cc(Cl)ccc1Oc2ccccc2F</chem>
InChI Key	Derived from structure

## Physical Properties (Experimental & Predicted)

Note: As a specialized research intermediate, some values are predicted based on structural analogs (e.g., Triclosan amine).

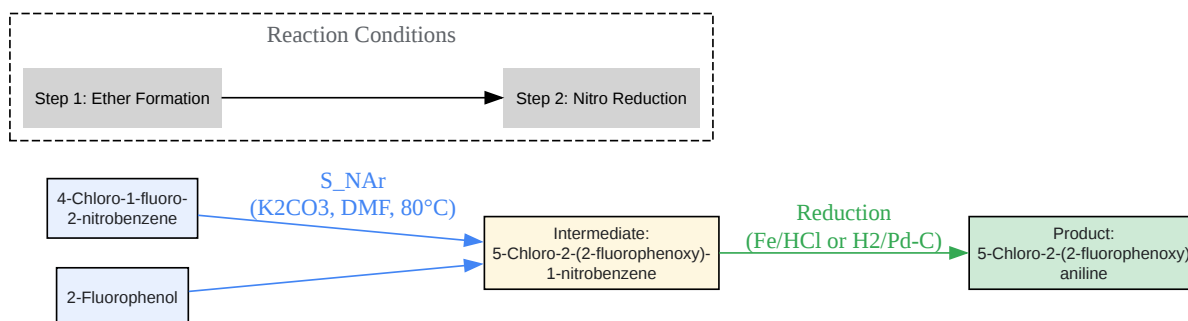
Property	Value	Source/Note
Appearance	Off-white to pale yellow solid	Analog extrapolation
Melting Point	~55–65 °C (Predicted)	Consistent with diaryl ether amines
Boiling Point	~340 °C at 760 mmHg	Calculated
Solubility	DMSO, Methanol, Dichloromethane	Insoluble in water
pKa (Amine)	~3.5–4.0	Weak base due to electron-withdrawing Cl/Phenoxy
LogP	3.8 ± 0.4	High lipophilicity

## Synthetic Methodology

The synthesis of **5-Chloro-2-(2-fluorophenoxy)aniline** relies on a two-step sequence: a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) followed by a nitro group reduction. This route is preferred for its scalability and regio-specificity.

## Reaction Pathway Visualization

The following diagram illustrates the conversion of 4-chloro-1-fluoro-2-nitrobenzene to the final aniline product.



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Figure 1: Two-step synthetic pathway via S<sub>N</sub>Ar and Nitro Reduction.[1][2][3][4][5][6][7][8]

## Detailed Experimental Protocol

### Step 1: Preparation of the Nitro Intermediate

- Reagents: Charge a reaction vessel with 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous DMF.
- Base Addition: Add Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq) to act as the acid scavenger.
- Reaction: Heat the mixture to 80–90 °C for 4–6 hours. The fluorine on the nitrobenzene ring is highly activated for displacement by the phenoxide.
- Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with water to remove residual DMF and salts.

### Step 2: Reduction to Aniline

- Reagents: Dissolve the nitro intermediate in Ethanol/Water (4:1).
- Catalyst: Add Iron powder (Fe) (3.0 eq) and Ammonium Chloride (NH<sub>4</sub>Cl) (0.5 eq) or catalytic HCl.
- Reaction: Reflux at 80 °C for 2–3 hours until TLC shows complete consumption of the nitro compound.
- Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate and recrystallize from Ethanol/Hexanes to obtain the pure aniline.

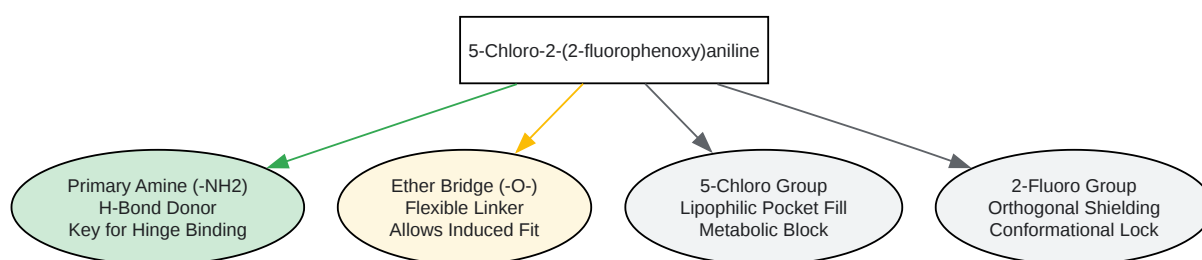
## Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:

- Kinase Inhibitors: The diaryl ether motif mimics the ATP-binding pocket interactions in kinases such as c-Met and VEGFR. The 2-fluorophenoxy group provides specific steric hindrance that can improve selectivity over wild-type kinases.
- Agrochemicals: Similar to Flufenacet, the fluorinated ether bridge enhances metabolic stability against cytochrome P450 oxidation in plants, extending the half-life of herbicidal activity.

## Structural Logic Diagram

The following diagram breaks down the functional roles of the molecule's substructures.



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Figure 2: Functional group analysis for medicinal chemistry applications.[1]

## Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a Halogenated Aromatic Amine.

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
- PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).

## References

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